H-His-Lys-OH

描述

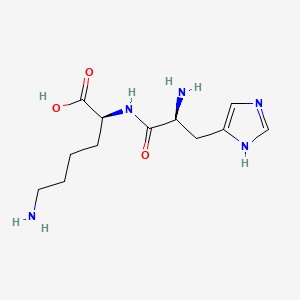

Structure

3D Structure

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O3/c13-4-2-1-3-10(12(19)20)17-11(18)9(14)5-8-6-15-7-16-8/h6-7,9-10H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20)/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVQSYNVUHAILZ-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191142 | |

| Record name | L-Lysine, N2-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37700-85-9 | |

| Record name | L-Histidyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37700-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, N2-L-histidyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037700859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, N2-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to H-His-Lys-OH: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-His-Lys-OH, the dipeptide L-Histidyl-L-Lysine, is a molecule of significant interest in biochemical and pharmaceutical research. Composed of the amino acids L-histidine and L-lysine, its unique structural features, including the imidazole ring of histidine and the primary amino group of the lysine side chain, confer a range of physicochemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, with a focus on data relevant to research and development.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. The peptide bond between the carboxyl group of histidine and the alpha-amino group of lysine results in a molecule with distinct ionizable groups that dictate its behavior in solution.

Chemical Structure

-

IUPAC Name: (2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid[1]

-

Molecular Formula: C₁₂H₂₁N₅O₃[1]

-

Molecular Weight: 283.33 g/mol [1]

-

Sequence: His-Lys

Diagram: Chemical Structure of this compound

Caption: 2D representation of the this compound molecule.

Physicochemical Data

Quantitative physicochemical data for this compound is crucial for its application in experimental settings. While specific experimental values for the dipeptide are not extensively reported, theoretical values and data for the constituent amino acids provide a basis for estimation.

| Property | Value | Source/Comment |

| Molecular Weight | 283.33 g/mol | [1] |

| pKa Values | α-COOH: ~2-3 Imidazole (His): ~6.0 α-NH₃⁺: ~9.0 ε-NH₃⁺ (Lys): ~10.5 | Estimated based on individual amino acid pKa values. The exact pKa values of the terminal groups are altered by peptide bond formation.[2] |

| Isoelectric Point (pI) | ~9.75 | Calculated as the average of the pKa values of the two amino groups (α-NH₃⁺ and ε-NH₃⁺), as these are the groups that flank the neutral zwitterionic form. |

| Solubility | Highly soluble in water. Solubility is pH-dependent. Insoluble in nonpolar organic solvents. | The presence of multiple ionizable groups confers high polarity.[3] |

Biological Activity and Signaling Pathways

Histidine-containing dipeptides are known to possess a range of biological activities, often related to their antioxidant and metal-chelating properties. While much of the research has focused on carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-N-methylhistidine), the fundamental properties of the histidine residue suggest potential roles for this compound.

Histidine-dipeptides can act as direct antioxidants by scavenging reactive oxygen species (ROS) and can also chelate transition metal ions, thereby inhibiting the formation of highly reactive hydroxyl radicals via the Fenton reaction.[4] The imidazole ring of histidine is a key player in these activities.[4]

Furthermore, peptides containing both histidine and lysine have been investigated as carriers for nucleic acids in gene delivery applications. The lysine residues provide a positive charge to condense negatively charged nucleic acids, while the histidine residues can facilitate endosomal escape through the "proton sponge" effect.[5]

Diagram: Potential Biological Roles of this compound

Caption: Overview of the potential biological functions of this compound.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a standard Fmoc-based solid-phase synthesis approach for preparing this compound.

1. Resin Preparation:

- Start with a pre-loaded Fmoc-Lys(Boc)-Wang resin. The Boc group protects the ε-amino group of lysine.

- Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.

- Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group from the α-amino group of lysine.

- Wash the resin thoroughly with DMF.

3. Coupling of Histidine:

- Dissolve Fmoc-His(Trt)-OH (with the imidazole group protected by a trityl group) and a coupling agent (e.g., HBTU) in DMF.

- Add an activating base such as N,N-diisopropylethylamine (DIPEA).

- Add the activated amino acid solution to the resin and agitate for 2 hours or until a negative Kaiser test indicates complete coupling.

- Wash the resin with DMF.

4. Final Fmoc Deprotection:

- Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminus of histidine.

5. Cleavage and Deprotection:

- Wash the peptide-resin with dichloromethane (DCM).

- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and Trt).

- Filter the resin and collect the filtrate.

6. Precipitation and Purification:

- Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

- Collect the precipitate by centrifugation and wash with cold ether.

- Dry the crude peptide under vacuum.

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram: Solid-Phase Synthesis Workflow for this compound

Caption: Step-by-step workflow for the synthesis of this compound via SPPS.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the analysis and purification of this compound.

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% B over 30 minutes is a typical starting point. The gradient may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 210-220 nm.

-

Sample Preparation: Dissolve the peptide in Mobile Phase A.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show characteristic signals for the α-protons of histidine and lysine, the side chain protons of both residues, including the imidazole protons of histidine and the methylene protons of the lysine side chain. The chemical shifts would be dependent on the pH and the protonation state of the ionizable groups.

-

¹³C NMR: The spectrum would display signals for all 12 carbon atoms, with distinct chemical shifts for the carbonyl carbons, α-carbons, and the carbons of the side chains.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of 284.17. Doubly charged ions [M+2H]²⁺ may also be observed at m/z 142.59, especially at lower pH values due to the presence of multiple basic sites.

-

Tandem MS (MS/MS): Fragmentation of the parent ion would primarily occur at the peptide bond, leading to the formation of b- and y-type fragment ions, which can be used to confirm the amino acid sequence.

Conclusion

This compound is a dipeptide with significant potential for research and development due to the combined properties of its constituent amino acids. While a comprehensive experimental dataset for this specific dipeptide is not yet fully established in the public domain, this guide provides a solid foundation of its chemical structure, predicted physicochemical properties, and potential biological activities. The provided experimental protocols for synthesis and analysis offer a starting point for researchers to produce and characterize this compound for their specific applications. Further investigation into the precise pKa values, solubility, and detailed biological functions of this dipeptide will undoubtedly open up new avenues for its use in various scientific disciplines.

References

- 1. L-histidyl-L-lysine | C12H21N5O3 | CID 148224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

H-His-Lys-OH Dipeptide: A Technical Overview of Potential Biological Functions

Disclaimer: Scientific literature extensively details the biological activities of the tripeptide Gly-His-Lys (GHK), while specific research on the biological functions of the H-His-Lys-OH dipeptide is limited. This document provides a technical overview of the potential functions of this compound based on the known roles of its constituent amino acids, L-Histidine and L-Lysine, and data from related peptides. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted as a theoretical framework pending direct experimental validation for the this compound dipeptide.

Introduction

The dipeptide this compound, composed of L-Histidine and L-Lysine, represents a simple yet potentially bioactive molecule. While it is a known metabolite, its specific biological functions have not been extensively elucidated.[1] However, the well-documented roles of its constituent amino acids and the activities of peptides containing these residues, most notably the tripeptide GHK, provide a strong foundation for predicting its potential therapeutic applications. This guide synthesizes the available information to build a profile of the likely biological activities of this compound, with a focus on its potential antioxidant, anti-inflammatory, and tissue-regenerative properties.

Core Biological Functions: An Evidence-Based Postulation

The biological activities of this compound are likely to be driven by the unique properties of its amino acid components. Histidine's imidazole side chain is a known metal chelator and proton shuttle, while lysine's primary amino group contributes to its cationic nature and ability to interact with negatively charged molecules.

Antioxidant and Anti-inflammatory Properties

Peptides containing histidine and lysine have demonstrated notable antioxidant and anti-inflammatory effects. The imidazole ring of histidine is a potent scavenger of reactive oxygen species (ROS), and lysine can contribute to the overall antioxidant capacity of peptides.[2] While direct quantitative data for this compound is unavailable, studies on related peptides provide insight into its potential efficacy.

Table 1: Potential Antioxidant and Anti-inflammatory Activities (Based on Related Peptides)

| Biological Activity | Observed Effect in Related Peptides | Potential Mechanism of Action for this compound |

| Antioxidant | Radical scavenging, reduction of lipid peroxidation. | Histidine's imidazole ring can directly quench free radicals. Lysine may contribute to the peptide's ability to chelate pro-oxidant metal ions. |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6). | Modulation of inflammatory signaling pathways such as NF-κB. Histidine can buffer pH changes associated with inflammation. |

Role in Tissue Repair and Regeneration

The tripeptide GHK, which contains the His-Lys moiety, is a well-established agent in promoting wound healing and tissue regeneration. It is believed that the His-Lys component plays a crucial role in copper chelation and delivery, a key process in these activities. While GHK's effects are well-documented, the specific contribution of the His-Lys dipeptide as a metabolite of GHK is an area for further investigation.[3]

Experimental Protocols for Functional Assessment

To validate the postulated biological functions of this compound, a series of in vitro and in vivo experiments would be necessary. The following are representative protocols that could be adapted for this purpose.

In Vitro Antioxidant Capacity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of the dipeptide to donate a hydrogen atom to the stable DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Another spectrophotometric method to assess the scavenging of the ABTS radical cation.

-

Cellular Antioxidant Assay (CAA): This assay measures the ability of the dipeptide to prevent the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity.

In Vitro Anti-inflammatory Assays

-

LPS-stimulated Macrophage Model: Murine or human macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound. The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is then quantified by ELISA.

-

NF-κB Reporter Assay: Cells transfected with a reporter construct responsive to NF-κB activation are treated with an inflammatory stimulus and the dipeptide. Inhibition of the reporter signal indicates a downstream effect on this key inflammatory pathway.

Signaling Pathways and Molecular Interactions

The potential signaling pathways modulated by this compound can be inferred from the known activities of histidine, lysine, and related peptides.

Potential Modulation of Inflammatory Pathways

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

Conceptual Workflow for Bioactivity Screening

Caption: A conceptual workflow for the biological evaluation of this compound.

Conclusion and Future Directions

The this compound dipeptide holds theoretical promise as a bioactive agent with potential antioxidant, anti-inflammatory, and regenerative properties. This potential is largely inferred from the known functions of its constituent amino acids and the well-characterized activities of the related tripeptide GHK. However, a significant gap in the scientific literature exists regarding the specific biological functions of this compound.

Future research should focus on direct experimental validation of these postulated activities. This would involve a systematic in vitro and in vivo characterization of the dipeptide to establish its efficacy and mechanisms of action. Such studies are crucial to unlock the potential of this compound as a novel therapeutic agent or a valuable component in drug development.

References

A Technical Guide to the Synthesis and Purification of H-His-Lys-OH

This in-depth technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of the dipeptide H-His-Lys-OH. The content is tailored for researchers, scientists, and professionals involved in drug development and peptide chemistry. This guide details the prevalent solid-phase peptide synthesis (SPPS) approach, including protecting group strategies, coupling reactions, cleavage, and purification protocols.

Introduction to this compound Synthesis

The synthesis of peptides such as this compound, which contains the bifunctional amino acids histidine and lysine, requires a strategic approach to prevent unwanted side reactions and ensure high purity of the final product. The imidazole ring of histidine and the ε-amino group of lysine are nucleophilic and must be temporarily protected during the peptide bond formation. Solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most common and efficient method for preparing such peptides.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The SPPS of this compound involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). This method simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing.

Protecting Group Strategy

The selection of appropriate protecting groups for the α-amino group and the reactive side chains of histidine and lysine is crucial for a successful synthesis. The Fmoc group is typically used for the temporary protection of the α-amino group, while acid-labile groups are employed for the side chains.

| Amino Acid | α-Amino Protecting Group | Side Chain Protecting Group | Rationale for Side Chain Protection |

| Lysine (Lys) | Fmoc | tert-Butoxycarbonyl (Boc) | The Boc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[1][2] This prevents acylation of the ε-amino group during synthesis. |

| Histidine (His) | Fmoc | Trityl (Trt) | The Trt group is a bulky and acid-labile protecting group that effectively prevents side reactions at the imidazole ring and minimizes the risk of racemization at the α-carbon during coupling.[3][4] It is stable to piperidine but cleaved by TFA. |

Experimental Protocol: Solid-Phase Synthesis

The following protocol outlines the manual synthesis of this compound on a Wang resin, a common resin for the synthesis of C-terminally free peptides.

Materials and Reagents:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-His(Trt)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIPS)

-

Deionized water

Protocol:

-

Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 20 minutes to remove the Fmoc group.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

-

Coupling of Fmoc-His(Trt)-OH:

-

In a separate vial, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Pre-activate the mixture for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal histidine.

-

Cleavage and Final Deprotection

Once the peptide chain is assembled on the solid support, it must be cleaved from the resin, and the side-chain protecting groups must be removed. This is typically achieved in a single step using a strong acid cocktail.

Cleavage Cocktail

A common cleavage cocktail for peptides with acid-labile side-chain protecting groups consists of TFA, a scavenger to trap the reactive carbocations generated during deprotection, and water.

| Reagent | Volume Percentage | Purpose |

| Trifluoroacetic acid (TFA) | 95% | Cleaves the peptide from the resin and removes Boc and Trt protecting groups.[5][6] |

| Triisopropylsilane (TIPS) | 2.5% | Acts as a scavenger to prevent side reactions, particularly with the trityl group.[5] |

| Water | 2.5% | Acts as a proton source and helps to dissolve the peptide.[5] |

Experimental Protocol: Cleavage

-

Resin Preparation: Wash the synthesized peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage Reaction:

-

Add the cleavage cocktail (TFA/TIPS/Water) to the dry resin.

-

Agitate the mixture for 2-3 hours at room temperature. The resin may turn a deep yellow or orange due to the formation of the trityl cation.[6]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether. A white precipitate should form.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage by-products.

-

Dry the crude peptide pellet under vacuum.

-

Purification of this compound

The crude peptide obtained after cleavage contains the desired product along with various impurities such as deletion sequences and incompletely deprotected peptides. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to a high degree of homogeneity.[7]

RP-HPLC Principles

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (typically acetonitrile), with more hydrophobic peptides eluting later. Trifluoroacetic acid is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[7]

Experimental Protocol: RP-HPLC Purification

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: 0.1% TFA in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

-

Crude this compound peptide

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm filter to remove any particulate matter.

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Injection and Elution: Inject the filtered sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 50% B over 30-60 minutes.

-

Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm) and collect fractions corresponding to the major peak, which represents the this compound peptide.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the fractions with the desired purity (typically >95%).

-

Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.

| HPLC Parameter | Typical Value/Condition |

| Column | Preparative C18, 5-10 µm particle size |

| Mobile Phase A | 0.1% (v/v) TFA in Water |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |

| Gradient | 5-50% B over 30-60 minutes (example) |

| Flow Rate | Dependent on column diameter |

| Detection | UV at 214 nm and 280 nm |

Characterization

The final purified peptide should be characterized to confirm its identity and purity.

-

Analytical RP-HPLC: To confirm the purity of the final product.

-

Mass Spectrometry (MS): To verify the molecular weight of this compound.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the synthesis and purification of this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Caption: Purification workflow for this compound using RP-HPLC.

References

Technical Guide: Physicochemical Properties of H-His-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular weight and chemical formula for the dipeptide Histidyl-Lysine (H-His-Lys-OH). The information is presented to support research and development activities in the fields of biochemistry, pharmacology, and drug discovery.

Quantitative Molecular Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for a variety of experimental and analytical procedures, including but not limited to, mass spectrometry, chromatography, and solution preparation.

| Property | Value | Data Source |

| Molecular Formula | C12H21N5O3 | PubChem CID: 148224[1] |

| Average Molecular Weight | 283.33 g/mol | PubChem CID: 148224[1] |

| Monoisotopic Mass | 283.16443955 Da | PubChem CID: 148224[1] |

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula are rooted in established analytical chemistry techniques.

2.1 Mass Spectrometry for Molecular Weight and Formula Determination

-

Objective: To determine the exact mass of this compound and confirm its elemental composition.

-

Methodology: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the standard method.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid to facilitate ionization.

-

Ionization: Electrospray ionization (ESI) is typically used for peptides. The sample solution is nebulized and subjected to a high voltage, creating charged droplets from which peptide ions are released.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument. The analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the protonated molecule [M+H]+. The exact mass of this ion is used to deduce the monoisotopic mass of the neutral peptide. This experimentally determined mass is then compared to the theoretical mass calculated from the chemical formula (C12H21N5O3) to confirm the identity and purity of the compound.

-

Logical Data Representation

The following diagram illustrates the relationship between the peptide's constituent amino acids and its overall molecular properties.

References

An In-depth Technical Guide to the Aqueous Solubility of H-His-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the dipeptide H-His-Lys-OH (Histidyl-Lysine) in aqueous solutions. While specific quantitative solubility data for this dipeptide is not extensively documented in publicly available literature, this document outlines the core principles governing its solubility based on its physicochemical properties. Furthermore, it offers detailed experimental protocols for researchers to determine its solubility empirically.

Physicochemical Properties of this compound

The solubility of a peptide is intrinsically linked to its structure and the ionizable groups within its constituent amino acids. This compound is composed of one histidine residue and one lysine residue.

| Property | Value |

| Molecular Formula | C₁₂H₂₁N₅O₃ |

| Molecular Weight | 283.33 g/mol |

| Amino Acid Composition | 1 x Histidine, 1 x Lysine |

| Theoretical Isoelectric Point (pI) | ~8.99 |

The isoelectric point (pI) is the pH at which the peptide carries no net electrical charge. For this compound, the pI is calculated by averaging the pKa values of the ionizable groups that flank the neutral species. The relevant pKa values are for the imidazole side chain of histidine (pKa ≈ 6.0), the N-terminal amino group (pKa ≈ 9.17), and the ε-amino group of the lysine side chain (pKa ≈ 10.53).[1][2][3] The C-terminal carboxyl group has a pKa of approximately 2.18.[2] Given the presence of two basic side chains and one N-terminal amino group, the overall character of this compound is basic.

Theoretical Solubility Profile of this compound

The solubility of peptides is at its minimum at the isoelectric point (pI) and increases as the pH of the solution moves further away from the pI.[4][5] This is because at the pI, the net charge is zero, which can lead to aggregation and precipitation. As the pH becomes more acidic or more basic, the peptide acquires a net positive or negative charge, respectively, which enhances its interaction with water molecules and thus increases its solubility.

-

In Acidic Solutions (pH < pI): In solutions with a pH below its pI of approximately 8.99, this compound will carry a net positive charge. The N-terminal amino group, the imidazole ring of histidine, and the ε-amino group of lysine will all be protonated. This net positive charge will promote strong interactions with water, leading to high solubility .

-

Near the Isoelectric Point (pH ≈ 8.99): As the pH approaches the pI, the net charge of the peptide approaches zero. This reduction in charge can lead to a decrease in solubility, and the peptide may be prone to precipitation. Therefore, the solubility is expected to be at its minimum around this pH.

-

In Basic Solutions (pH > pI): In solutions with a pH above its pI, the peptide will begin to acquire a net negative charge as the N-terminal and side-chain amino groups are deprotonated. While it will be soluble, the presence of multiple basic groups means it is generally more soluble in acidic conditions.

Conceptual relationship between pH and the expected solubility of this compound.

Experimental Protocol for Determining Aqueous Solubility

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[6]

Materials and Reagents

-

This compound (lyophilized powder)

-

Deionized water (Milli-Q or equivalent)

-

Aqueous buffers of various pH values (e.g., citrate, phosphate, borate)

-

Calibrated pH meter

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phases for HPLC (e.g., water and acetonitrile with 0.1% TFA)

Experimental Workflow

Workflow for determining the aqueous solubility of this compound.

Step-by-Step Procedure

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., 0.1% acetic acid in water). From this stock, create a series of standard solutions of decreasing concentrations.

-

Sample Preparation: Add an excess amount of lyophilized this compound powder to a microcentrifuge tube containing a known volume of the desired aqueous buffer. Ensure that there is undissolved solid material at the bottom of the tube.

-

Equilibration: Tightly cap the tubes and place them in a thermostatically controlled shaker. Allow the samples to equilibrate for a set period (e.g., 24-48 hours) at a constant temperature (e.g., 25 °C).

-

Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 10,000 x g) for a sufficient time to pellet the undissolved solid.

-

Filtration: Carefully collect the supernatant without disturbing the pellet and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilution: Dilute the filtered, saturated solution with the appropriate mobile phase to bring the concentration within the linear range of the standard curve.

-

HPLC Analysis: Inject the diluted samples and the standard solutions onto the HPLC system. A typical method would be reversed-phase HPLC with UV detection at 214 or 220 nm.[7]

-

Quantification: Create a standard curve by plotting the peak area versus the concentration of the standard solutions. Use the equation of the line from the standard curve to determine the concentration of this compound in the diluted samples.

-

Solubility Calculation: Multiply the determined concentration by the dilution factor to obtain the solubility of this compound in the tested aqueous solution.

Data Presentation

The following table provides a template for recording and comparing the solubility data of this compound under different conditions.

| Aqueous Solution | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Deionized Water | 25 | |||

| 0.1 M Phosphate Buffer | 5.0 | 25 | ||

| 0.1 M Phosphate Buffer | 7.0 | 25 | ||

| 0.1 M Borate Buffer | 9.0 | 25 | ||

| 0.1 M Borate Buffer | 10.0 | 25 |

Conclusion

This compound is a basic dipeptide with a theoretical isoelectric point of approximately 8.99. Its aqueous solubility is highly dependent on the pH of the solution. It is predicted to be highly soluble in acidic conditions (pH < 7) due to its net positive charge, with solubility decreasing as the pH approaches its pI. For researchers and drug development professionals, it is crucial to determine the empirical solubility in the specific aqueous systems relevant to their applications. The experimental protocol provided in this guide offers a robust framework for obtaining accurate and reproducible solubility data for this compound.

References

- 1. bachem.com [bachem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 5. Amino acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

H-His-Lys-OH in Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-His-Lys-OH, composed of L-Histidine, L-Lysine, and a C-terminal hydroxyl group, is a molecule of interest in various biochemical contexts. Its structure, featuring the basic side chains of histidine and lysine, suggests potential interactions with enzymes, particularly proteases. This technical guide provides an in-depth overview of the known and potential enzymatic reactions involving this compound, drawing upon data from related peptides to infer its behavior. The guide covers potential enzymatic cleavage, relevant kinetic data for similar substrates, detailed experimental protocols for assessing its enzymatic processing, and a discussion of its potential biological roles.

I. Enzymatic Degradation of this compound

The peptide bond between Histidine and Lysine in this compound is a potential target for several classes of proteases. The susceptibility to cleavage is largely determined by the specificities of the enzymes' active sites.

Susceptibility to Serine Proteases

Susceptibility to Cysteine Proteases

Cathepsin B: This lysosomal cysteine protease has both endopeptidase and exopeptidase (dipeptidyl carboxypeptidase) activities.[3][4] Its substrate specificity is broad, and it can cleave various peptide bonds. Studies on fluorogenic tripeptide substrates have shown that cathepsin B can efficiently hydrolyze peptides containing lysine.[5][6] The cleavage efficiency is pH-dependent, with optimal activity for some substrates observed around pH 6.2.[3] Given its activity on diverse peptide sequences, it is plausible that cathepsin B could cleave this compound.

Susceptibility to Other Proteases

-

Myxobacter AL-1 Protease II: This enzyme displays high specificity, cleaving peptide bonds exclusively on the amino side of lysine residues.[6] This makes the His-Lys bond in this compound a potential cleavage site for this protease.

-

Pepsin: This aspartic protease has broad specificity but generally disfavors cleaving at positively charged residues like histidine, lysine, and arginine at the P1 position.[7]

-

Serum Peptidases: The stability of the related tripeptide Gly-His-Lys (GHK) in human serum, where it shows no significant degradation for at least 3 hours, suggests that this compound may also exhibit a degree of resistance to serum peptidases.[8]

II. Quantitative Data on Enzymatic Reactions

Direct kinetic parameters (Km and kcat) for the enzymatic hydrolysis of this compound are not extensively documented in the literature. However, data from studies using similar peptide substrates with relevant enzymes can provide an approximate understanding of its potential interactions.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Reference |

| Trypsin | Nα-benzyloxycarbonyl-L-lysine p-nitroanilide | 0.512 ± 0.039 | 0.175 ± 0.012 | 395 ± 32 | 6.94 | [9] |

| Nα-benzyloxycarbonyl-L-lysine p-nitroanilide | 0.394 ± 0.027 | 0.175 ± 0.012 | 463 ± 34 | 9.05 | [9] | |

| Cathepsin B | Z-Nle-Lys-Arg-AMC | - | - | ~1,000,000 | 7.2 | [5] |

| Z-Nle-Lys-Arg-AMC | - | - | ~800,000 | 4.6 | [5] | |

| Z-Arg-Arg-AMC | - | - | ~100,000 | 7.2 | [5] | |

| Z-Arg-Arg-AMC | - | - | ~50,000 | 4.6 | [5] |

Note: The provided data is for structurally related but not identical substrates. These values should be considered as indicative of the potential range of kinetic parameters for this compound and not as absolute measures. The actual kinetics would need to be determined experimentally.

III. Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study the enzymatic processing of this compound.

General Protease Assay using a Casein Substrate (Adaptable for Competitive Inhibition Studies)

This protocol, based on a standard Sigma-Aldrich procedure, can be adapted to assess if this compound acts as a competitive inhibitor for a known protease.

Reagents:

-

A. Casein Solution (0.6%): Suspend 3.0 g of Hammarsten milk casein in 20 mL of 0.1 N NaOH solution and dissolve by warming in a water bath (60 °C). Cool to room temperature, add 50 mL of 0.1 M borax and 400 mL of H₂O. Adjust the pH to 11.0 with 1.0 N NaOH solution, then bring the final volume to 500 mL with H₂O.

-

B. TCA Mixture: 0.11 M Trichloroacetic acid (TCA) containing 0.22 M sodium acetate and 0.33 M acetic acid.

-

C. Enzyme Diluent: 2.0 mM calcium acetate.

-

Enzyme Solution: Dissolve the protease of interest in ice-cold 10 mM borax-NaOH buffer, pH 11.0, and dilute to the desired concentration (e.g., 0.1–0.4 U/mL) with enzyme diluent (C) immediately before the assay.

-

This compound Solution: Prepare a stock solution of this compound in a suitable buffer and dilute to various concentrations for the assay.

Procedure:

-

Pipette 3.0 mL of substrate solution (A) into a test tube and equilibrate at 30 °C for 5 minutes.

-

Add a fixed volume of the this compound solution at varying concentrations.

-

Initiate the reaction by adding 0.5 mL of the enzyme solution and mix.

-

After exactly 10 minutes at 30 °C, add 3.2 mL of TCA mixture (B) to stop the reaction.

-

Incubate for a further 20 minutes at 30 °C.

-

Filter the mixture with a suitable filter paper.

-

Measure the optical density of the filtrate at 275 nm (OD test).

-

Prepare a blank by first mixing the substrate solution with 3.2 mL of TCA mixture (B) after a 10-minute incubation at 30 °C, followed by the addition of the enzyme and this compound solutions.

-

A decrease in the OD test in the presence of this compound would suggest competitive inhibition.

Fluorogenic Peptide Substrate Assay for Protease Activity

This protocol can be adapted to determine the kinetics of this compound cleavage if a suitable fluorogenic version of the peptide is synthesized (e.g., by attaching a fluorophore like Mca and a quencher like Dnp).[10]

Materials:

-

Fluorogenic this compound substrate (e.g., Mca-His-Lys(Dnp)-OH)

-

Protease of interest

-

Assay Buffer (enzyme-specific, e.g., 50 mM Tris, pH 7.5)

-

Uncoated black 96-well microtiter plate

-

Fluorescence plate reader

Procedure:

-

Dilute the fluorogenic peptide substrate to the desired concentrations in the assay buffer.

-

Pipette the substrate dilutions into the wells of the black 96-well plate.

-

Prepare the enzyme solution in the assay buffer.

-

Initiate the reaction by adding the enzyme solution to the wells.

-

Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen fluorophore/quencher pair.

-

Monitor the increase in fluorescence over time. The initial rate of fluorescence increase is proportional to the enzyme activity.

-

Kinetic parameters (Km and kcat) can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

HPLC-Based Protease Assay

This method allows for the direct monitoring of the cleavage of this compound and the formation of its products (Histidine and Lysine).[11][12]

Materials:

-

This compound

-

Protease of interest

-

Reaction Buffer (enzyme-specific)

-

Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)

-

Reversed-phase HPLC system with a C18 column

-

Mobile Phase (e.g., Gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile)

Procedure:

-

Prepare a reaction mixture containing this compound at a known concentration in the reaction buffer.

-

Equilibrate the reaction mixture at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the protease.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

-

Analyze the samples by reversed-phase HPLC.

-

Monitor the decrease in the peak area of the this compound substrate and the increase in the peak areas of the product fragments over time.

-

Quantify the substrate and product concentrations using standard curves.

-

Calculate the initial reaction rate from the linear portion of the substrate depletion or product formation curve.

-

Determine kinetic parameters by performing the assay at multiple substrate concentrations.

IV. Signaling Pathways and Biological Roles

Currently, there is no direct evidence in the scientific literature implicating this compound in specific signaling pathways. However, the structurally similar tripeptide, Gly-His-Lys (GHK), has been extensively studied and is known to play several biological roles, often in complex with copper (Cu2+).[13] These roles offer a potential framework for understanding the possible functions of this compound.

-

Copper Binding and Transport: GHK has a high affinity for copper (II) ions and is believed to play a role in copper transport in the body.[8] The histidine residue is crucial for this binding.

-

Wound Healing and Anti-inflammatory Effects: GHK and its copper complex have been shown to promote wound healing, stimulate collagen synthesis, and exhibit anti-inflammatory properties.[13] They can decrease the secretion of the pro-inflammatory cytokine IL-6 in fibroblasts.[13]

-

Growth Factor Activity: GHK has been identified as a growth factor for various cell types.[8]

Given the structural similarity, it is plausible that this compound could also bind copper and exhibit similar biological activities.

Below is a conceptual workflow for investigating the potential enzymatic cleavage of this compound.

Caption: Workflow for determining the kinetic parameters of this compound cleavage.

The following diagram illustrates a potential, though unconfirmed, signaling interaction based on the known activities of the similar GHK peptide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Insight into Trypsin Miscleavage: Comparison of Kinetic Constants of Problematic Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hzdr.de [hzdr.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Copper (II) - HisAibGly complex and its superoxide dismutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Copper complexes of glycyl-histidyl-lysine and two of its synthetic analogues: chemical behaviour and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Establishment of an HPLC-based method to identify key proteases of proteins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hplc.eu [hplc.eu]

- 13. Effect of Gly-Gly-His, Gly-His-Lys and their copper complexes on TNF-alpha-dependent IL-6 secretion in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Dipeptide: Unraveling the Potential Physiological Roles of H-His-Lys-OH

A scarcity of direct research currently limits a comprehensive understanding of the specific physiological roles of the dipeptide H-His-Lys-OH (Histidyl-lysine). While its existence as a metabolite is recognized, dedicated studies elucidating its signaling pathways, quantitative effects, and specific biological functions are largely absent from the current scientific literature.[1] This technical guide provides an in-depth analysis of the available information on this compound, contextualized by the known functions of its constituent amino acids and related peptides.

Introduction to this compound

This compound is a dipeptide composed of the amino acids L-histidine and L-lysine.[1] As a product of protein metabolism, it is expected to be present in various biological tissues. However, unlike the extensively studied tripeptide Gly-His-Lys (GHK), this compound has not been the focus of significant research inquiry. Therefore, a detailed description of its physiological roles remains speculative and is largely inferred from the properties of its components and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for any future experimental design and formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁N₅O₃ | PubChem |

| Molecular Weight | 283.33 g/mol | PubChem |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | PubChem |

| CAS Number | 37700-85-9 | PubChem |

Potential Physiological Roles and Inferred Functions

Given the lack of direct evidence, the potential physiological roles of this compound are hypothesized based on the functions of histidine, lysine, and related histidine-containing peptides.

Role of Constituent Amino Acids

-

L-Histidine: This essential amino acid plays a crucial role in various physiological processes, including proton buffering, metal ion chelation, and scavenging of reactive oxygen species.[2] It is a precursor for histamine, a key molecule in immune responses and neurotransmission.[2] The imidazole side chain of histidine is critical for the catalytic activity of many enzymes.[3]

-

L-Lysine: An essential amino acid vital for protein synthesis, post-translational modifications of proteins (e.g., acetylation and ubiquitination), and the synthesis of carnitine.[3] Its positively charged side chain is important for the structure and function of many proteins, particularly in binding to negatively charged molecules like DNA.

Insights from Related Peptides

-

Gly-His-Lys (GHK): The addition of a glycine residue to this compound dramatically alters its known biological activity. GHK, particularly in its copper-complexed form (GHK-Cu), is a well-documented wound healing and anti-inflammatory agent.[4][5] It stimulates collagen and glycosaminoglycan synthesis, modulates matrix metalloproteinases, and possesses antioxidant properties.[4] It is crucial to emphasize that these activities are attributed to GHK and cannot be directly extrapolated to this compound without experimental validation.

-

Histidine-Lysine (HK) Polymers: Peptides and polymers containing repeating units of histidine and lysine have been extensively investigated as non-viral vectors for nucleic acid delivery.[6][7] The lysine residues provide a positive charge to condense negatively charged DNA or RNA, while the histidine residues facilitate endosomal escape through a "proton sponge" effect.[6][7] This application highlights the potential for synergistic action between these two amino acids in a polymeric context, though it does not directly inform the physiological role of the simple dipeptide.

-

General Histidine-Containing Dipeptides: Other histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-3-methyl-L-histidine), are known for their antioxidant and anti-glycating properties.[8] They play a protective role against oxidative stress and the formation of advanced glycation end-products (AGEs).[8] While this compound shares a histidine residue, its specific antioxidant capacity has not been quantified.

Hypothetical Signaling Pathways and Mechanisms of Action

Due to the absence of dedicated research, no signaling pathways for this compound have been elucidated. Based on the functions of its constituent amino acids and related peptides, one could speculate on potential areas of interaction. For example, the imidazole ring of histidine could be involved in metal ion coordination, and the positively charged lysine residue could interact with negatively charged cell surface molecules. However, these remain purely hypothetical without experimental support.

The logical relationship for investigating the function of this compound would start with its endogenous presence and potential release during protein turnover. Subsequent steps would involve identifying its potential receptors or interacting partners and elucidating the downstream cellular responses.

Caption: A hypothetical workflow for investigating the physiological roles of this compound.

Experimental Protocols: A Call for Future Research

A significant gap in the literature is the absence of specific experimental protocols for studying this compound. Future research efforts would require the development and validation of methods for:

-

Quantification in Biological Samples: Development of sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to measure endogenous levels of this compound in tissues and biofluids.

-

In Vitro Assays: Designing cell-based assays to screen for potential biological activities, such as antioxidant capacity, anti-inflammatory effects, or receptor binding.

-

In Vivo Studies: Utilizing animal models to investigate the pharmacokinetic profile and potential physiological effects of exogenously administered this compound.

An example of a general workflow for peptide analysis that could be adapted for this compound is presented below.

References

- 1. L-histidyl-L-lysine | C12H21N5O3 | CID 148224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Histidine-lysine peptides as carriers of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of H-His-Lys-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the characterization of the dipeptide Histidyl-Lysine (H-His-Lys-OH). The methodologies detailed herein are fundamental for confirming the identity, purity, structure, and conformational properties of this peptide, which is of significant interest in various research and development applications due to the biological activities associated with histidine and lysine residues.

Introduction to this compound

This compound is a dipeptide composed of L-histidine and L-lysine. The unique properties of its constituent amino acids—the imidazole ring of histidine and the primary amino group in the side chain of lysine—confer specific chemical and biological characteristics to the peptide. These features make it a subject of interest in studies related to metal chelation, antioxidant activity, and as a building block in larger peptide structures. Accurate and thorough spectroscopic analysis is paramount to understanding its structure-function relationship.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of this compound in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals and to confirm the covalent bonding sequence.

2.1. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and will affect the chemical shifts of exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.[1][2]

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.[1]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., DSS or TSP).[3]

2.2. Expected ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts for this compound. Actual values may vary based on solvent, pH, and temperature.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Histidine | ||

| α-CH | 4.0 - 4.5 | 53 - 56 |

| β-CH₂ | 3.0 - 3.3 | 27 - 30 |

| Imidazole C2-H | 8.0 - 8.5 | 135 - 138 |

| Imidazole C4-H | 7.0 - 7.5 | 117 - 120 |

| Lysine | ||

| α-CH | 3.5 - 4.0 | 54 - 57 |

| β-CH₂ | 1.6 - 1.8 | 30 - 33 |

| γ-CH₂ | 1.3 - 1.5 | 22 - 25 |

| δ-CH₂ | 1.5 - 1.7 | 26 - 29 |

| ε-CH₂ | 2.8 - 3.1 | 39 - 42 |

| Backbone | ||

| Amide NH | 7.5 - 8.5 (in non-D₂O) | - |

| Carboxyl COOH | > 10 (in non-D₂O) | 170 - 175 |

2.3. Workflow for NMR Structural Elucidation

References

Methodological & Application

Application Notes and Protocols for H-His-Lys-OH in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-His-Lys-OH, composed of L-Histidine and L-Lysine, is a bioactive peptide of significant interest in cell culture studies, particularly in the fields of regenerative medicine, dermatology, and drug development. It is a natural metabolite of the well-studied tripeptide Gly-His-Lys (GHK), a key signaling peptide in the human body known for its role in wound healing and tissue repair. The presence of histidine and lysine residues imparts unique biochemical properties to this compound, suggesting its potential to influence a variety of cellular processes.

Histidine, with its imidazole side chain, can act as a proton shuttle and is involved in metal ion chelation, which can influence enzymatic activities and reduce oxidative stress. Lysine, a basic amino acid, plays a crucial role in protein structure and function, including collagen synthesis, and can serve as a binding site for various molecules. Consequently, this compound is investigated for its potential to modulate cell proliferation, migration, extracellular matrix (ECM) synthesis, and inflammatory responses.

These application notes provide an overview of the potential uses of this compound in cell culture and detailed protocols for investigating its effects.

Putative Mechanism of Action

The precise signaling pathways activated by this compound are still under investigation. However, based on the known functions of its parent molecule, GHK, and the individual properties of histidine and lysine, a putative mechanism can be proposed. It is hypothesized that this compound may influence cellular behavior through interaction with cell surface receptors and modulation of intracellular signaling cascades involved in tissue remodeling and inflammation.

Key potential pathways include the Transforming Growth Factor-beta (TGF-β) pathway, which is central to wound healing and fibrosis, and pathways involving mitogen-activated protein kinases (MAPKs) like ERK1/2 and phosphoinositide 3-kinase (PI3K)/Akt, which are critical for cell proliferation and survival.[1] The ability of histidine to chelate copper ions also suggests a role in modulating copper-dependent enzymes, such as lysyl oxidase, which is essential for collagen cross-linking.[2]

Summary of Potential Quantitative Effects

The following table summarizes the anticipated effects of this compound on various cell types based on studies of the related peptide GHK. Researchers should validate these effects for this compound in their specific experimental systems.

| Cell Type | Assay | Parameter Measured | Expected Outcome with this compound (Concentration Range) | Reference (from related GHK studies) |

| Human Dermal Fibroblasts | MTT / CCK-8 Assay | Cell Viability/Proliferation | Increase (1-100 nM) | [1] |

| Human Dermal Fibroblasts | Wound Healing (Scratch) Assay | Cell Migration | Increased wound closure rate (1-100 nM) | [3] |

| Human Dermal Fibroblasts | ELISA / Western Blot | Collagen Type I Synthesis | Increase (1-100 nM) | [4] |

| Human Dermal Fibroblasts | ELISA | IL-6 Secretion (TNF-α stimulated) | Decrease (1-10 nM) | [5] |

| Human Dermal Fibroblasts | ELISA | TGF-β1 Secretion (IGF-2 stimulated) | Decrease (1 nM) | [6] |

| Osteoblasts | Cell Adhesion Assay | Cell Attachment | Increase (1-100 nM) |

Experimental Protocols

Protocol 1: Assessment of Cell Viability and Proliferation using MTT Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of adherent cell lines, such as human dermal fibroblasts.

Materials:

-

This compound peptide

-

Human Dermal Fibroblasts (or other cell line of interest)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or isopropanol with 0.04 N HCl)

-

96-well sterile cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Peptide Preparation: Prepare a stock solution of this compound in sterile water or PBS. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

-

Cell Treatment: After 24 hours of incubation, remove the complete medium and wash the cells gently with PBS. Replace with 100 µL of the prepared this compound dilutions. Include a vehicle control (serum-free medium without peptide) and a positive control for proliferation if desired.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of MTT solvent to each well. Pipette up and down to ensure complete solubilization of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: In Vitro Wound Healing (Scratch) Assay

This protocol assesses the effect of this compound on cell migration, a key process in wound healing.

Materials:

-

This compound peptide

-

Adherent cell line (e.g., Human Dermal Fibroblasts)

-

Complete and serum-free cell culture medium

-

Sterile 6-well or 12-well plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Creating the Scratch: Once the cells are confluent, create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove dislodged cells.

-

Peptide Treatment: Add serum-free medium containing different concentrations of this compound to the wells. Include a vehicle control.

-

Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the bottom of the plate for consistent imaging). This is the 0-hour time point.

-

Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).

-

Data Analysis: Measure the width or area of the scratch at each time point for each condition. Calculate the percentage of wound closure relative to the 0-hour time point.

Protocol 3: Quantification of Collagen Synthesis by ELISA

This protocol is for quantifying the amount of secreted collagen (e.g., Type I) in the cell culture supernatant.

Materials:

-

This compound peptide

-

Human Dermal Fibroblasts

-

Complete and serum-free cell culture medium

-

Collagen Type I ELISA Kit

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed fibroblasts in 24-well or 48-well plates and grow to near confluency. Then, switch to serum-free medium containing various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the cells for 48-72 hours to allow for collagen synthesis and secretion into the medium.

-

Supernatant Collection: Collect the cell culture supernatant from each well. If necessary, centrifuge to remove any cellular debris.

-

ELISA Procedure: Perform the Collagen Type I ELISA according to the manufacturer's instructions. This will typically involve adding the collected supernatants to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.

-

Absorbance Measurement: Read the absorbance on a microplate reader at the wavelength specified in the ELISA kit protocol.

-

Data Analysis: Generate a standard curve using the provided collagen standards. Use the standard curve to determine the concentration of collagen in each sample. Normalize the collagen concentration to the cell number or total protein content of the corresponding well.

Disclaimer

The information provided in these application notes is intended for research use only. The protocols and expected outcomes are provided as a guide and may require optimization for specific cell lines and experimental conditions. The mechanism of action for this compound is putative and based on related compounds; further research is needed for its full elucidation.

References

- 1. L-Arginine Stimulates Fibroblast Proliferation through the GPRC6A-ERK1/2 and PI3K/Akt Pathway | PLOS One [journals.plos.org]

- 2. Collagen - Wikipedia [en.wikipedia.org]

- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Stimulation of collagen synthesis in fibroblast cultures by the tripeptide‐copper complex glycyl‐L‐histidyl‐L‐lysine‐Cu2+ | Semantic Scholar [semanticscholar.org]

- 5. Effect of Gly-Gly-His, Gly-His-Lys and their copper complexes on TNF-alpha-dependent IL-6 secretion in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: H-His-Lys-OH as a Potential Substrate for Peptidase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-His-Lys-OH (Histidyl-Lysine) is a simple peptide that can be investigated as a potential substrate for various peptidases. Its structure, containing a basic amino acid (Lysine) and a histidine residue, makes it a candidate for cleavage by specific classes of proteases. This application note provides a general framework for utilizing this compound in enzyme assays, particularly for screening and characterizing peptidases that exhibit specificity for dipeptides or cleave at the C-terminus of histidine or the N-terminus of lysine. While this compound is not a widely documented substrate with established kinetic parameters for specific enzymes, this document offers a foundational protocol that can be adapted for exploratory studies.

Principle of the Assay

The enzymatic hydrolysis of this compound by a peptidase results in the cleavage of the peptide bond, yielding L-Histidine and L-Lysine. The progress of this reaction can be monitored by detecting the formation of the free amino groups of the product amino acids. A common method for this is the use of ninhydrin, which reacts with primary amines to produce a colored product (Ruhemann's purple) that can be quantified spectrophotometrically at 570 nm.

Potential Enzyme Classes for Investigation

Based on the structure of this compound, several classes of peptidases could potentially catalyze its hydrolysis:

-

Dipeptidases: These enzymes specialize in cleaving dipeptides.

-

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. An aminopeptidase with specificity for histidine might be active on this substrate.

-

Carboxypeptidases: These enzymes remove amino acids from the C-terminus. A carboxypeptidase with specificity for lysine could potentially cleave this compound.

-

Endopeptidases with broad specificity: Some endopeptidases may exhibit activity towards small peptide substrates.

Data Presentation

Table 1: Optimal Assay Conditions for Peptidase Activity with this compound

| Parameter | Optimal Value |

| pH | e.g., 7.4 |

| Temperature (°C) | e.g., 37 |

| Substrate Concentration (mM) | e.g., 1.0 |

| Enzyme Concentration (µg/mL) | e.g., 5 |

| Incubation Time (min) | e.g., 30 |

Table 2: Michaelis-Menten Kinetic Parameters for a Peptidase with this compound as a Substrate

| Parameter | Value | Standard Deviation |

| Km (mM) | e.g., 0.5 | e.g., ± 0.05 |

| Vmax (µmol/min/mg) | e.g., 10 | e.g., ± 0.8 |

| kcat (s-1) | e.g., 5 | e.g., ± 0.4 |

| kcat/Km (M-1s-1) | e.g., 1 x 104 | e.g., ± 0.1 x 104 |

Experimental Protocols

The following is a generalized protocol for a colorimetric enzyme assay using this compound and ninhydrin. This protocol should be optimized for the specific enzyme under investigation.

Materials

-

This compound (substrate)

-

Enzyme of interest (e.g., a purified peptidase or a cell lysate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Ninhydrin Reagent

-

Stopping Reagent (e.g., 0.1 M HCl)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 570 nm

-

Incubator

Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM) in the assay buffer.

-

Prepare a series of dilutions of the enzyme in the assay buffer to determine the optimal concentration.

-

Prepare the ninhydrin reagent according to the manufacturer's instructions.

-

-

Enzyme Assay:

-

To each well of a 96-well microplate, add 50 µL of the assay buffer.

-

Add 10 µL of the enzyme solution to the test wells. For the negative control wells, add 10 µL of assay buffer instead of the enzyme.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 40 µL of the this compound substrate solution to all wells. The final volume in each well is 100 µL.

-

Incubate the plate at the optimal temperature for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding 50 µL of the stopping reagent to each well.

-

-

Colorimetric Detection:

-

Add 100 µL of the ninhydrin reagent to each well.

-

Heat the plate at 95-100°C for 10-15 minutes to allow for color development.

-

Cool the plate to room temperature.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the negative control (no enzyme) from the absorbance of the test samples.

-

Enzyme activity can be calculated using a standard curve of a known concentration of L-Lysine or L-Histidine. The activity is typically expressed as µmol of product formed per minute per mg of enzyme (µmol/min/mg).

-

For kinetic studies, vary the concentration of this compound and measure the initial reaction rates. Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Visualizations

The following diagrams illustrate the enzymatic reaction and a typical experimental workflow.

Caption: Enzymatic cleavage of this compound.

Caption: General experimental workflow for a peptidase assay.

Conclusion